molecular formula C23H20N6O3 B610498 3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one CAS No. 1070773-09-9

3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one

Cat. No. B610498
M. Wt: 428.452
InChI Key: COUMZXFUZDBRCZ-UHFFFAOYSA-N
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Description

“3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one” is a chemical compound with the molecular formula C23H20N6O3 . It is also known by the name RK-33 . The compound has a molecular weight of 428.4 g/mol .


Molecular Structure Analysis

The compound has a complex structure that includes two methoxyphenyl groups attached to a diimidazo[4,5-d:4’,5’-f][1,3]diazepin-2-one core . The InChI string of the compound is “InChI=1S/C23H20N6O3/c1-31-17-7-3-15 (4-8-17)11-28-14-26-19-20-22 (25-13-24-21 (19)28)29 (23 (30)27-20)12-16-5-9-18 (32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3” and the Canonical SMILES is "COC1=CC=C (C=C1)CN2C=NC3=C2N=CN=C4C3=NC (=O)N4CC5=CC=C (C=C5)OC" .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 428.4 g/mol . It has a XLogP3-AA value of 2.6, indicating its partition coefficient between octanol and water, which is a measure of its solubility and permeability . It has no hydrogen bond donors and has 5 hydrogen bond acceptors . The compound has 6 rotatable bonds . The exact mass and the monoisotopic mass of the compound are 428.15968852 g/mol . The topological polar surface area of the compound is 93.7 Ų .

Scientific Research Applications

  • Synthesis and electrochemical evaluation of substituted imidazo[4,5- d ]pyrrolo[3,2- f ][1,3] diazepine scaffolds have been conducted, with some compounds showing potential bioreduction properties (Zaki, Bettencourt, Fernandes, & Proença, 2012).

  • Research on the mechanism and stereochemistry of β-lactam derivatives of 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines has been carried out, contributing to the understanding of the formation of these compounds (Wang, Zhou, Xu, Jin, Li, & Chan, 2001).

  • The metabolism of benzodiazepines like Diazepam and their hydrolysis in alkaline medium have been studied, offering insights into drug metabolism and pharmacokinetics (Yang, 1998).

  • Studies on the preparation of bis(ethoxycarbonyl)-dihydro-diazepines and their halogenations have been reported, which is significant for pharmaceutical synthesis (Tsuge, Kamata, & Yogi, 1977).

  • A study on microwave-induced synthesis of novel dihydro-pyrimido[4,5-b][1,4]diazepines as potential antitumor agents has been conducted, revealing their potential in cancer therapy (Insuasty, Orozco, Quiroga, Abonia, Nogueras, & Cobo, 2008).

  • The synthesis of new bioactive compounds of pyrazino[2,3-e][1,3]oxazepines and pyrazino[2,3-e][1,3]diazepines with oxadiazole moieties has been explored for antimicrobial activities (Ayyash, Juwair, Najeeb, & Jasim, 2021).

  • The development of novel, broad-spectrum anti-cancer agents containing the tricyclic 5:7:5-fused diimidazodiazepine ring system has been reported, showing promise in cancer treatment (Kondaskar, Kondaskar, Kumar, Fishbein, Muvarak, Lapidus, Sadowska, Edelman, Bol, Vesuna, Raman, & Hosmane, 2011).

properties

IUPAC Name

5,11-bis[(4-methoxyphenyl)methyl]-3,5,7,9,11,13-hexazatricyclo[8.3.0.02,6]trideca-1(10),2,6,8,12-pentaen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c1-31-17-7-3-15(4-8-17)11-28-14-26-19-20-22(25-13-24-21(19)28)29(23(30)27-20)12-16-5-9-18(32-2)10-6-16/h3-10,13-14H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COUMZXFUZDBRCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=NC3=C2N=CN=C4C3=NC(=O)N4CC5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one

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